![molecular formula C7H9N3O5 B2695315 (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1855889-83-6](/img/structure/B2695315.png)
(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
Scientific Research Applications
Synthesis of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to pyrazol-1-yl acetic acids, are synthesized for various applications, including as potential corrosion inhibitors for metals in acidic environments. For instance, pyrazoline derivatives like 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid and 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid have shown high inhibition efficiency in protecting mild steel against corrosion, with their effectiveness studied through both experimental and theoretical methods (Lgaz et al., 2018).
Molecular Structure Analysis
The molecular and crystal structures of various pyrazole derivatives are of interest for understanding their chemical properties and potential applications. For example, the structure of 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole has been established through X-ray diffraction analysis, highlighting the role of substituted 3-hydroxypyrazoles in the synthesis of complex pyrazole derivatives (Rodinovskaya et al., 2003).
Mechanism of Action
Target of Action
These can include enzymes, receptors, and other proteins, depending on the specific derivative and its functional groups .
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways, again depending on their specific structure and target. For example, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of certain types of lipids, affecting lipid metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary widely and are influenced by factors such as the compound’s specific structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrazole derivatives .
properties
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMICJZRVTWWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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